An In-Depth Technical Guide to the In Vitro Mechanism of Action of 2-(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid
An In-Depth Technical Guide to the In Vitro Mechanism of Action of 2-(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid
Abstract
This technical guide provides a comprehensive overview of the anticipated in vitro mechanism of action of 2-(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid, a member of the thiazolidinedione (TZD) class of compounds. While specific experimental data for this particular molecule is limited in publicly available literature, its structural features strongly suggest a primary mechanism involving the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism. This guide will delve into the established molecular pathways associated with TZD-mediated PPARγ agonism, and propose a suite of in vitro assays to rigorously characterize the bioactivity of this specific compound. Detailed experimental workflows and anticipated data outcomes are provided to guide researchers in the drug development and discovery process.
Introduction: The Thiazolidinedione Scaffold and 2-(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid
The thiazolidine-2,4-dione (TZD) core is a privileged scaffold in medicinal chemistry, most notably recognized for its utility in the development of insulin-sensitizing drugs for the treatment of type 2 diabetes mellitus. The subject of this guide, 2-(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid, is a derivative of this class, featuring a benzyl group at the N-3 position and an acetic acid moiety at the C-5 position of the TZD ring. These substitutions are anticipated to modulate the compound's pharmacokinetic and pharmacodynamic properties.[1]
The primary molecular target for the majority of biologically active TZDs is the peroxisome proliferator-activated receptor-gamma (PPARγ), a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[2] Activation of PPARγ leads to the regulation of a complex network of genes involved in glucose and lipid homeostasis, as well as inflammation. This guide will therefore focus on the predicted PPARγ-dependent mechanism of action of 2-(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid and outline the experimental approaches to validate this hypothesis.
Predicted Core Mechanism of Action: PPARγ Agonism
The central hypothesis for the mechanism of action of 2-(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid is its function as a PPARγ agonist. This interaction initiates a cascade of molecular events that ultimately modulate gene expression.
The PPARγ Signaling Pathway
Upon entering the cell, the TZD compound is predicted to bind to the ligand-binding domain of PPARγ in the cytoplasm or nucleus. This binding event induces a conformational change in the PPARγ protein, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The activated PPARγ then forms a heterodimer with the retinoid X receptor (RXR). This PPARγ-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of genes involved in insulin signaling, glucose uptake, lipid metabolism, and inflammation.[2]
Potential In Vitro Biological Activities
Based on extensive research on the TZD class, 2-(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid is predicted to exhibit a range of biological activities in vitro, including:
-
Anti-diabetic effects: By promoting the expression of genes involved in glucose uptake (e.g., GLUT4) and insulin signaling, the compound is expected to enhance insulin sensitivity in cell models of insulin resistance.
-
Anti-inflammatory properties: PPARγ activation can suppress the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and inhibit the activity of pro-inflammatory transcription factors like NF-κB.[3]
-
Anti-proliferative effects: In certain cancer cell lines, PPARγ agonists have been shown to induce cell cycle arrest and apoptosis.[4]
-
Antimicrobial activity: Some TZD derivatives have demonstrated direct antimicrobial effects against various bacterial and fungal strains.[5]
Proposed Experimental Workflows for Mechanistic Elucidation
To validate the predicted mechanism of action and characterize the biological activity of 2-(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid, a series of in vitro assays are proposed.
PPARγ Binding and Activation Assays
The initial and most critical step is to confirm direct interaction with and activation of the PPARγ receptor.
Objective: To determine the binding affinity (Ki) of the test compound for the human PPARγ ligand-binding domain (LBD).
Protocol:
-
Reagents: Human PPARγ-LBD, radiolabeled PPARγ agonist (e.g., [³H]-Rosiglitazone), scintillation cocktail, test compound.
-
Procedure: a. A constant concentration of PPARγ-LBD and [³H]-Rosiglitazone are incubated with increasing concentrations of the test compound. b. The reaction is allowed to reach equilibrium. c. The bound and free radioligand are separated (e.g., by filtration). d. The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (concentration of test compound that inhibits 50% of radioligand binding) is calculated. The Ki is then determined using the Cheng-Prusoff equation.
Objective: To measure the functional activation of PPARγ by the test compound in a cellular context.
Protocol:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293T) is co-transfected with two plasmids: one expressing the full-length human PPARγ and another containing a luciferase reporter gene under the control of a PPRE promoter.
-
Treatment: The transfected cells are treated with increasing concentrations of the test compound or a known PPARγ agonist (e.g., Rosiglitazone) as a positive control.
-
Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The fold induction of luciferase activity relative to the vehicle control is calculated. A dose-response curve is generated to determine the EC50 (concentration of the compound that produces 50% of the maximal response).
Cellular Assays for Downstream Effects
Following confirmation of PPARγ agonism, the downstream cellular effects should be investigated.
Objective: To assess the effect of the compound on insulin-stimulated glucose uptake in a relevant cell model.
Protocol:
-
Cell Model: Differentiated 3T3-L1 adipocytes are a standard model.
-
Treatment: Cells are pre-treated with the test compound for a specified period, followed by stimulation with insulin.
-
Glucose Uptake Measurement: A fluorescently-labeled glucose analog (e.g., 2-NBDG) is added, and its uptake is measured using a fluorescence plate reader or flow cytometry.
-
Data Analysis: The increase in glucose uptake in response to insulin, with and without the test compound, is quantified.
Objective: To determine if the compound can suppress the production of pro-inflammatory mediators.
Protocol:
-
Cell Model: RAW 264.7 macrophage cell line.
-
Stimulation: Cells are pre-treated with the test compound and then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are measured using ELISA.
-
Nitric Oxide Measurement: Nitric oxide production can be quantified using the Griess reagent.
-
Data Analysis: The percentage inhibition of cytokine and nitric oxide production by the test compound is calculated.
Anticipated Data and Interpretation
The following tables summarize the expected outcomes from the proposed in vitro assays.
Table 1: Anticipated PPARγ Binding and Activation Data
| Assay | Parameter | Expected Outcome for an Active Compound |
| Radioligand Binding | Ki (nM) | Low nanomolar to micromolar range |
| Reporter Gene Assay | EC50 (nM) | Potency comparable to or greater than known PPARγ agonists |
Table 2: Anticipated Cellular Activity Data
| Assay | Cell Line | Parameter | Expected Outcome for an Active Compound |
| Glucose Uptake | 3T3-L1 Adipocytes | % increase in insulin-stimulated glucose uptake | Significant increase compared to vehicle control |
| Anti-inflammatory | RAW 264.7 | % inhibition of LPS-induced TNF-α production | Dose-dependent inhibition |
| Anti-inflammatory | RAW 264.7 | % inhibition of LPS-induced NO production | Dose-dependent inhibition |
Conclusion
While direct experimental evidence for the in vitro mechanism of action of 2-(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid is not yet prevalent in scientific literature, its structural classification as a thiazolidinedione provides a strong rationale for its predicted role as a PPARγ agonist. The experimental workflows detailed in this guide offer a robust framework for the systematic in vitro characterization of this compound. Confirmation of its PPARγ-dependent activity and subsequent downstream effects on glucose metabolism and inflammation will be crucial for its further development as a potential therapeutic agent. The insights gained from these studies will be invaluable for researchers and drug development professionals in the field.
References
- El-Kashef, H., et al. (2020). Synthesis and biological evaluation of new 5-(3,4,5-trimethoxybenzylidene)thiazolidine-2,4-dione derivatives as potential anti-breast cancer agents. Bioorganic Chemistry, 94, 103417.
- Kumar, A., et al. (2020). Synthesis and antioxidant activity of 5-(-4-((substituted aryl/alkyl)methyl)benzylidene)thiazolidine-2,4-dione derivatives. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329.
- Mashhadi, S. M. A., et al. (2023). Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. ACS Omega, 8(33), 30185–30201.
- Trotsko, N., et al. (2018). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. Molecules, 23(2), 353.
- Tyagi, S., et al. (2011). The Controversial Story of Thiazolidinediones. International Journal of Health Sciences, 5(1), 27-39.
- Wang, Y., et al. (2012). (Z)2-(5-(4-methoxybenzylidene)-2, 4-dioxothiazolidin-3-yl) acetic acid protects rats from CCl(4) -induced liver injury.
- Alshammari, M. A., et al. (2022). Design, synthesis, docking and mechanistic studies of new thiazolyl/thiazolidinylpyrimidine-2,4-dione antiproliferative agents. Arabian Journal of Chemistry, 15(8), 103979.
-
Chemspace. (n.d.). 2-(4-{[(5Z)-3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-5-bromo-2-methoxyphenoxy)acetic acid. Retrieved from [Link]
- Guzel-Akdemir, O., & Demir-Yazici, K. (2021). Benzilic acid based new 2-aryl-1,3-thiazolidin-4-one derivatives: Synthesis and anticancer activity. Journal of Research in Pharmacy, 25(3), 305-317.
- Horishny, V. Y., et al. (2020). Synthesis and Antimicrobial Activity of 2-[5-(R-Benzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxobutanenitrile and [2-(1-Cyano-2-oxopropylidene)-4-oxo-1,3-thiazolidin-5-ylidene]acetic Acid Derivatives. Russian Journal of General Chemistry, 90(9), 1735-1741.
- Lesyk, R. B., & Zimenkovsky, B. S. (2004). 5-Ene-4-thiazolidinones: synthesis, chemical transformations and biological activity. Current Organic Chemistry, 8(16), 1547-1577.
- Mashhadi, S. M. A., et al. (2023). Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. ACS Omega, 8(33), 30185–30201.
-
PubChem. (n.d.). 2-[(3z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1h-indol-1-yl]-n-(2-methylphenyl)acetamide. Retrieved from [Link]
- Trotsko, N., et al. (2017). Synthesis and in vitro antiproliferative and antibacterial activity of new thiazolidine-2,4-dione derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1274-1287.
- Verma, A., & Saraf, S. K. (2008). 4-Thiazolidinones: a new profile. European Journal of Medicinal Chemistry, 43(5), 897-905.
- Wróbel, A., et al. (2018). Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. Molecules, 23(5), 1033.
- Yadav, S., et al. (2015). synthesis, in-vitro, in-vivo evaluation and molecular docking of 2-(3-(2-(1, 3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-substituted thiazolidin-5-yl) acetic acid derivatives as anti-inflammatory agents. African Journal of Pharmacy and Pharmacology, 9(7), 239-251.
- Zimenkovsky, B., et al. (2006). Synthesis and antimicrobial activity of 2,4-dioxothiazolidine-5-acetic acid amides. Pharmaceutical Chemistry Journal, 40(6), 309-312.
- Zymen, H., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6487.
- The Therapeutic Journey of Heterocyclic Compound 2, 4- Thiazolidinediones as A Versatile Pharmacophore. (2023). Juniper Online Journal of Pharmacology & Pharmaceutics, 2(1).
Sources
- 1. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
